Tolcapone

Descripción general

Descripción

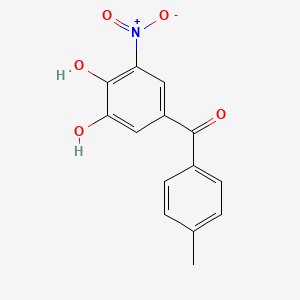

Tolcapone, químicamente conocido como (3,4-dihidroxi-5-nitrofenil)(4-metilfenil)metanona, es un medicamento utilizado principalmente en el tratamiento de la enfermedad de Parkinson. Es un inhibidor selectivo, potente y reversible de la enzima catecol-O-metiltransferasa (COMT). Al inhibir la COMT, this compound reduce la degradación de la levodopa, un precursor de la dopamina, lo que aumenta su disponibilidad en el cerebro .

Aplicaciones Científicas De Investigación

Tolcapone tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como un compuesto modelo para estudiar la inhibición de la catecol-O-metiltransferasa.

Biología: Investigado por sus efectos sobre el metabolismo de los neurotransmisores y sus posibles propiedades neuroprotectoras.

Medicina: Usado principalmente como terapia adyuvante en el tratamiento de la enfermedad de Parkinson para controlar las fluctuaciones motoras

Mecanismo De Acción

Tolcapone ejerce sus efectos inhibiendo la enzima catecol-O-metiltransferasa (COMT). La COMT cataliza la transferencia de un grupo metilo desde la S-adenosil-L-metionina al grupo fenólico de los sustratos de catecol. Al inhibir la COMT, this compound aumenta la concentración plasmática de levodopa, lo que aumenta su disponibilidad en el cerebro. Esto da como resultado una mejor función motora en pacientes con enfermedad de Parkinson .

Análisis Bioquímico

Biochemical Properties

Tolcapone interacts with the enzyme COMT, which is distributed throughout various organs in humans. COMT catalyzes the transfer of the methyl group of S-adenosyl-L-methionine to the phenolic group of substrates that contain a catechol structure .

Cellular Effects

This compound’s cellular effects are primarily observed in its ability to inhibit COMT, altering the plasma pharmacokinetics of levodopa, and resulting in an increase in plasma levodopa concentrations . It has been associated with a risk of hepatotoxicity .

Molecular Mechanism

The precise mechanism of action of this compound is believed to be related to its ability to inhibit COMT and alter the plasma pharmacokinetics of levodopa, resulting in an increase in plasma levodopa concentrations .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to reduce the daily time spent in the “Off” state in Parkinson’s disease patients, allowing a significant reduction of the total daily dose of levodopa .

Dosage Effects in Animal Models

In animal models mimicking Parkinson’s disease, this compound has demonstrated effects on levodopa bioavailability and caused a therapeutic relevant symptomatic effect on motor behavior .

Metabolic Pathways

The main metabolic pathway of this compound is glucuronidation. The glucuronide conjugate of this compound is mainly excreted in the urine but is also excreted in the bile .

Transport and Distribution

This compound is almost completely metabolized prior to excretion, with only a very small amount (0.5% of dose) found unchanged in urine .

Subcellular Localization

This compound is peripherally selective, but can still cross into the brain in significant amounts and has been found to inhibit COMT centrally as well .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Tolcapone puede sintetizarse a través de varios métodos. Un método notable implica la reacción de 2-metoxianisol con cloruro de 4-metilbenzoílo en presencia de cloruro de aluminio para formar 4-hidroxi-3-metoxi-4-metilbenzofenona. Este intermedio se nitroliza luego con nitrato de melamina para producir la nitrobenzofenona correspondiente. Finalmente, la desmetilacion utilizando ácido bromhídrico al 48% en ácido acético produce this compound puro .

Métodos de Producción Industrial: La producción industrial de this compound a menudo emplea un proceso de una sola olla que es rentable y comercialmente viable. Este método garantiza la máxima pureza y las tasas de conversión, lo que lo hace adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones: Tolcapone experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas, aunque esta reacción no se utiliza comúnmente en sus aplicaciones farmacológicas.

Reducción: El grupo nitro en this compound se puede reducir a un grupo amina en condiciones adecuadas.

Sustitución: this compound puede sufrir reacciones de sustitución aromática electrófila, particularmente en las posiciones orto y para a los grupos hidroxilo.

Reactivos y Condiciones Comunes:

Oxidación: Agentes oxidantes fuertes como el permanganato de potasio.

Reducción: Agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: Electrófilos como el bromo o el cloro en presencia de un catalizador ácido de Lewis.

Productos Principales:

Oxidación: Formación de quinonas.

Reducción: Formación de aminas.

Sustitución: Formación de derivados halogenados.

Comparación Con Compuestos Similares

Tolcapone a menudo se compara con otros inhibidores de la COMT como la entacapona y la opicapona:

Entacapona: Al igual que this compound, la entacapona es un inhibidor de la COMT utilizado en el tratamiento de la enfermedad de Parkinson. La entacapona es menos potente y tiene una vida media más corta en comparación con this compound.

Opicapona: Un inhibidor de la COMT más nuevo, la opicapona tiene una duración de acción más larga y requiere una dosificación menos frecuente en comparación con this compound.

Compuestos Similares:

- Entacapona

- Opicapona

- Nitecapona

La capacidad única de this compound para atravesar la barrera hematoencefálica y su potente inhibición de la COMT lo convierten en una herramienta valiosa en el manejo de la enfermedad de Parkinson, a pesar de sus preocupaciones sobre la hepatotoxicidad .

Propiedades

IUPAC Name |

(3,4-dihydroxy-5-nitrophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-8-2-4-9(5-3-8)13(17)10-6-11(15(19)20)14(18)12(16)7-10/h2-7,16,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQPIUSUKVNLNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023685 | |

| Record name | Tolcapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tolcapone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.69e-02 g/L | |

| Record name | Tolcapone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The precise mechanism of action of tolcapone is unknown, but it is believed to be related to its ability to inhibit COMT and alter the plasma pharmacokinetics of levodopa, resulting in an increase in plasma levodopa concentrations. The inhibition of COMT also causes a reduction in circulating 3-OMD as a result of decreased peripheral metabolism of levodopa. This may lead to an increase distribution of levodopa into the CNS through the reduction of its competitive substrate, 3-OMD, for transport mechanisms. Sustained levodopa concentrations presumably result in more consistent dopaminergic stimulation, resulting in greater reduction in the manifestations of parkinsonian syndrome. | |

| Record name | Tolcapone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

134308-13-7 | |

| Record name | Tolcapone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134308-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolcapone [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134308137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolcapone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tolcapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-Dihydroxy-5-nitrophenyl)(p-tolyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLCAPONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIF6334OLY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tolcapone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.